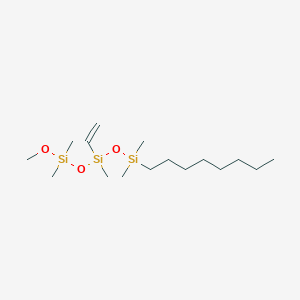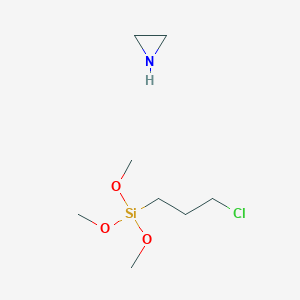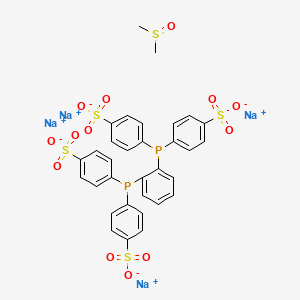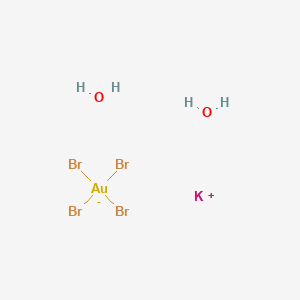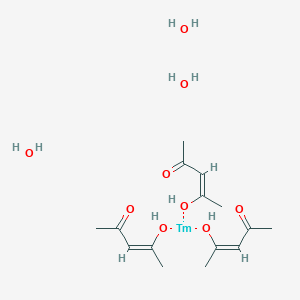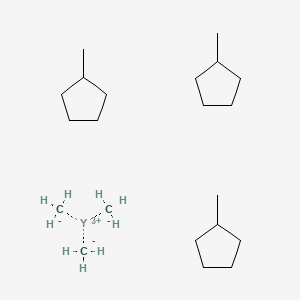
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO), is a chemical compound with the molecular formula C18H21Y . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio . It is typically sold in quantities of 5g .
Molecular Structure Analysis
The molecular weight of Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO) is 326.27 g/mol . The IUPAC name for this compound is 2-methylcyclopenta-1,3-diene;yttrium (3+) . The SMILES representation is CC1= [C-]CC=C1.CC1= [C-]CC=C1.CC1= [C-]CC=C1. [Y+3] .Physical And Chemical Properties Analysis
Tris(methylcyclopentadienyl)yttrium (III), 99.9% (REO) is a yellow crystalline solid . It is insoluble in water . It is sensitive to air and moisture .Aplicaciones Científicas De Investigación
Thin Film Deposition : Tris(methylcyclopentadienyl)yttrium is used in Atomic Layer Deposition (ALD) for growing Y2O3 thin films on substrates. These films, characterized by techniques such as XRD, AFM, and TOF-ERDA, show properties suitable for various technological applications (Niinistö et al., 2004).
Catalysis in Polymerization : The compound is effective as a catalyst in the ring-opening polymerization of ε-caprolactone. This facilitates the production of end-functional polyesters and copolymers, indicating its utility in polymer chemistry (Martin et al., 2003).
Complex Formation and Bond Activation : It participates in the formation of trimethylsilylmethyl complexes with rare-earth metals, demonstrating interesting chemical reactivity and bond activation phenomena (Fegler et al., 2010).
Synthesis of Ln2+ Complexes : The compound is used in the synthesis of Ln2+ complexes, showcasing its utility in creating novel organometallic complexes (Corbey et al., 2015).
Ring-Opening Polymerization Catalyst : It serves as an initiator for the ring-opening polymerization of ε-caprolactone, indicating its catalytic properties in polymer synthesis (Sun et al., 2006).
High-Quality Film Fabrication : Tris(methylcyclopentadienyl)yttrium is used as a precursor in thermal atomic layer deposition processes for Y2O3 thin films, important in semiconductor technology (Boysen et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Tris(methylcyclopentadienyl)yttrium (III), also known as 3CpY, is an organometallic compound formed by yttrium and methylcyclopentadiene . It is primarily used as a precursor in atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films . Therefore, its primary targets are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the surface in a cyclic manner, forming a thin film of yttrium oxide or yttria-stabilized zirconia .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Tris(methylcyclopentadienyl)yttrium (III) is the formation of yttrium oxide and yttria-stabilized zirconia thin films. These films have various applications, including use in electronic devices, fuel cells, and other advanced technologies .
Action Environment
The action of Tris(methylcyclopentadienyl)yttrium (III) is sensitive to environmental factors. The compound is sensitive to air and moisture, and should be stored under an inert atmosphere . Additionally, the compound can produce toxic smoke and gases when heated, so reactions involving this compound should be carried out in a well-ventilated environment .
Propiedades
IUPAC Name |
carbanide;methylcyclopentane;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H12.3CH3.Y/c3*1-6-4-2-3-5-6;;;;/h3*6H,2-5H2,1H3;3*1H3;/q;;;3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDDVARZVBFONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.CC1CCCC1.[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45Y |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

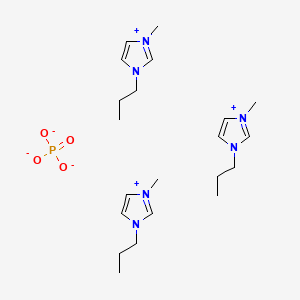
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
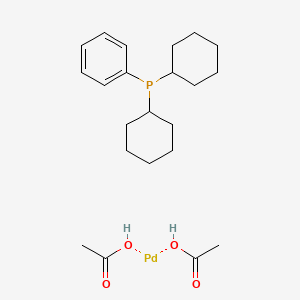
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
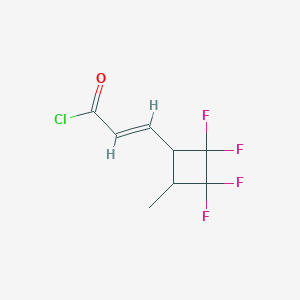
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
